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Compound of Interest

Compound Name: tetrahydro-4H-pyran-4-one oxime

Cat. No.: B1279992

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of novel
tetrahydropyran oximes, a class of heterocyclic compounds demonstrating significant promise
in medicinal chemistry. This document is intended for researchers, scientists, and drug
development professionals, offering a comprehensive overview of the synthesis, biological
activities, and potential mechanisms of action of these promising molecules. The guide
summarizes key quantitative data, details relevant experimental protocols, and visualizes
associated signaling pathways to facilitate further research and development in this area.

Introduction

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous
natural products and synthetic drugs.[1] Its conformational rigidity and ability to participate in
hydrogen bonding interactions make it an attractive moiety for drug design.[2] Similarly, the
oxime functional group is a versatile pharmacophore known to impart a wide range of biological
activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The
combination of these two motifs in novel tetrahydropyran oximes has led to the discovery of
compounds with potent and diverse biological activities, opening new avenues for the
development of therapeutics.

Synthesis of Tetrahydropyran Oximes
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The synthesis of tetrahydropyran oximes typically involves a multi-step process. A common
route begins with the synthesis of a substituted tetrahydropyran-4-one derivative. This ketone
can then be reacted with hydroxylamine hydrochloride in the presence of a base, such as
sodium acetate, to yield the corresponding tetrahydropyran-4-one oxime.[4][5] Further
derivatization of the oxime hydroxyl group can lead to the formation of oxime ethers with
modulated biological activities.

A general synthetic workflow is depicted below:
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General Synthesis Workflow
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Caption: General synthetic scheme for tetrahydropyran oximes.
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Biological Activities of Tetrahydropyran Oximes

Novel tetrahydropyran oximes have demonstrated a range of promising biological activities,
primarily in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have highlighted the potent antibacterial and antifungal properties of
tetrahydropyran oxime derivatives. O-benzyl oxime ethers of tetrahydropyran-4-one, in
particular, have shown significant activity against a panel of pathogenic bacteria and fungi.[4]
The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial
enzymes, such as [3-ketoacyl-(acyl-carrier-protein) synthase Ill (FabH), which is a key enzyme
in bacterial fatty acid synthesis.[6]

The following table summarizes the minimum inhibitory concentrations (MICs) of representative
tetrahydropyran oxime ethers against various microbial strains.

Bacterial/Fungal

Compound . MIC (pg/mL) Reference
Strain

O-benzyl

tetrahydropyran-4-one  Escherichia coli 3.13-6.25 [6]

oxime derivative

O-benzyl
Pseudomonas
tetrahydropyran-4-one ] 3.13-6.25 [6]
_ T aeruginosa
oxime derivative
O-benzyl
Staphylococcus
tetrahydropyran-4-one 3.13-6.25 [6]
) T aureus
oxime derivative
O-benzyl
tetrahydropyran-4-one  Bacillus subtilis 3.13-6.25 [6]
oxime derivative
3,5-substituted
tetrahydropyran-4-one  Various Bacteria Not specified [41[5]

oxime
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Anticancer Activity

The anticancer potential of oxime-containing compounds is well-documented, with many
exhibiting potent cytotoxicity against various cancer cell lines.[7][8] While research on
tetrahydropyran oximes specifically is still emerging, the broader class of oximes is known to
exert its anticancer effects through the inhibition of various protein kinases involved in cell
proliferation and survival signaling pathways.[6] These pathways include the PISK/Akt/mTOR,
MAPK/ERK, and NF-kB signaling cascades.

The table below presents the half-maximal inhibitory concentration (IC50) values for
representative oxime derivatives against different cancer cell lines. It is important to note that
these are for oxime-containing compounds in general, as specific data for tetrahydropyran
oximes is limited in the public domain.

Compound Class Cancer Cell Line IC50 (pM) Reference
Chalcone Oxime

o A-375 (Melanoma) 0.87 [718]
Derivative (119)
Chalcone Oxime MCF-7 (Breast

o 0.28 [71I8]
Derivative (11e) Cancer)
Chalcone Oxime

o HT-29 (Colon Cancer) 2.43 [71[8]
Derivative (119)
Chalcone Oxime

H-460 (Lung Cancer) 1.63 [718]

Derivative (11d)

Signaling Pathways

The anticancer activity of oxime derivatives is often attributed to their ability to inhibit protein
kinases, which are crucial regulators of cellular signaling pathways that are frequently
dysregulated in cancer.
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Potential Anticancer Signaling Pathways Modulated by Oximes
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Caption: Potential signaling pathways inhibited by tetrahydropyran oximes.

Experimental Protocols
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Detailed methodologies are crucial for the replication and advancement of scientific findings.
Below are representative protocols for key experiments cited in the evaluation of
tetrahydropyran oximes.

Determination of Minimum Inhibitory Concentration
(MIC)

The antimicrobial activity of the synthesized compounds is typically determined using the broth
microdilution method according to the Clinical and Laboratory Standards Institute (CLSI)
guidelines.

Protocol:

e Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate
broth media. The cultures are then diluted to achieve a standardized inoculum concentration
(e.g., 5 x 1075 CFU/mL).

e Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate
using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

 Inoculation: Each well is inoculated with the standardized microbial suspension.

 Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48
hours for fungi.

e MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the microorganism.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 103

cells/well) and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the
tetrahydropyran oxime derivatives for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each
well, and the plate is incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added
to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader. The percentage of cell viability is calculated relative to
untreated control cells.
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MTT Assay Workflow
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Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions
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Novel tetrahydropyran oximes represent a promising class of compounds with significant
potential for the development of new antimicrobial and anticancer agents. The preliminary data
highlight their potent biological activities and provide a foundation for further investigation.
Future research should focus on the synthesis of diverse libraries of these compounds to
establish comprehensive structure-activity relationships (SAR). Elucidation of the precise
molecular targets and mechanisms of action will be crucial for optimizing their therapeutic
potential and advancing lead compounds into preclinical and clinical development. The
methodologies and data presented in this guide are intended to serve as a valuable resource
for the scientific community to accelerate research in this exciting and rapidly evolving field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b1279992#potential-biological-activities-of-novel-
tetrahydropyran-oximes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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